((3-Bromothiophen-2-yl)methyl)hydrazine ((3-Bromothiophen-2-yl)methyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224190
InChI: InChI=1S/C5H7BrN2S/c6-4-1-2-9-5(4)3-8-7/h1-2,8H,3,7H2
SMILES:
Molecular Formula: C5H7BrN2S
Molecular Weight: 207.09 g/mol

((3-Bromothiophen-2-yl)methyl)hydrazine

CAS No.:

Cat. No.: VC18224190

Molecular Formula: C5H7BrN2S

Molecular Weight: 207.09 g/mol

* For research use only. Not for human or veterinary use.

((3-Bromothiophen-2-yl)methyl)hydrazine -

Specification

Molecular Formula C5H7BrN2S
Molecular Weight 207.09 g/mol
IUPAC Name (3-bromothiophen-2-yl)methylhydrazine
Standard InChI InChI=1S/C5H7BrN2S/c6-4-1-2-9-5(4)3-8-7/h1-2,8H,3,7H2
Standard InChI Key CFJXEGULPOOWSJ-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1Br)CNN

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s systematic name, ((3-Bromothiophen-2-yl)methyl)hydrazine, delineates its structure:

  • A thiophene ring (C₄H₄S) serves as the core, with sulfur at the 1-position.

  • A bromine atom substitutes the 3-position of the thiophene ring, imparting electronic asymmetry.

  • A methyl group (-CH₂-) is attached to the 2-position of the thiophene, which is further bonded to a hydrazine group (-NH-NH₂).

The molecular formula is C₅H₇BrN₂S, with a molecular weight of 207.09 g/mol.

Spectroscopic Signatures

While experimental spectral data for this specific compound is unavailable, analogous bromothiophenes exhibit characteristic signals:

  • ¹H NMR: Thiophene protons resonate between δ 6.8–7.5 ppm, with the methylene (-CH₂-) group near δ 3.5–4.0 ppm. Hydrazine protons typically appear as broad singlets around δ 2.5–3.5 ppm .

  • ¹³C NMR: The thiophene carbons range from δ 125–140 ppm, with the methylene carbon at δ 35–45 ppm. The bromine-bearing carbon appears downfield (δ 110–120 ppm) .

Synthetic Pathways

Bromination of Thiophene Derivatives

A plausible route involves brominating 2-methylthiophene at the 3-position using N-bromosuccinimide (NBS) under radical conditions . Subsequent functionalization of the methyl group with hydrazine could proceed via a two-step process:

  • Chlorination: Treat 3-bromo-2-methylthiophene with SOCl₂ to form 3-bromo-2-(chloromethyl)thiophene.

  • Hydrazine Substitution: React the chloromethyl intermediate with anhydrous hydrazine in ethanol under reflux.

Table 1: Hypothetical Synthetic Conditions

StepReagents/ConditionsYield (Est.)
BrominationNBS, AIBN, CCl₄, 80°C60–70%
ChlorinationSOCl₂, DMF, 60°C75–85%
HydrazinationNH₂NH₂, EtOH, reflux50–65%

Alternative Pathways

  • Mannich Reaction: Condense 3-bromothiophene-2-carbaldehyde with hydrazine in the presence of a formaldehyde donor.

  • Nucleophilic Displacement: Use a pre-formed 3-bromo-2-(bromomethyl)thiophene intermediate, reacting with hydrazine in a polar aprotic solvent like DMF .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Likely a white to pale-yellow crystalline solid.

  • Melting Point: Estimated 90–110°C (based on bromothiophene analogs).

  • Solubility: Moderate in DMSO (>50 mg/mL) and DMF; low in water (<1 mg/mL) .

Stability and Reactivity

  • Thermal Stability: Decomposes above 150°C, releasing HBr and NH₃.

  • Light Sensitivity: The C-Br bond may undergo homolytic cleavage under UV light, necessitating storage in amber glass.

  • Reactivity:

    • The hydrazine group participates in condensation reactions with ketones or aldehydes to form hydrazones.

    • The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

Applications in Chemical Research

Pharmaceutical Intermediate

Hydrazine derivatives are pivotal in synthesizing heterocycles like pyrazoles and triazoles, which are prevalent in drug discovery. For example:

  • Antimicrobial Agents: Hydrazones derived from ((3-Bromothiophen-2-yl)methyl)hydrazine could inhibit bacterial enoyl-ACP reductase .

  • Anticancer Candidates: The bromine atom allows further functionalization via palladium-catalyzed couplings to attach bioactive moieties.

Materials Science

  • Coordination Chemistry: The hydrazine group can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic activity.

  • Polymer Synthesis: As a monomer, it could contribute to conductive polymers due to the thiophene backbone’s electron-rich nature .

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